Fercoperol

Natural product chemistry Endoperoxide Structural biology

Fercoperol is a naturally occurring cyclic endoperoxynerolidol derivative isolated from the roots of Ferula communis subsp. communis.

Molecular Formula C15H26O4
Molecular Weight 270.36 g/mol
CAS No. 106533-43-1
Cat. No. B021348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFercoperol
CAS106533-43-1
Synonymsfercoperol
Molecular FormulaC15H26O4
Molecular Weight270.36 g/mol
Structural Identifiers
SMILESCC1(CCC(O1)C2(CCC(OO2)C(C)(C)O)C)C=C
InChIInChI=1S/C15H26O4/c1-6-14(4)9-7-12(17-14)15(5)10-8-11(18-19-15)13(2,3)16/h6,11-12,16H,1,7-10H2,2-5H3
InChIKeyLCMHLSWJALKJHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fercoperol (CAS 106533-43-1) – A Rare Cyclic Endoperoxide Sesquiterpene for Focused Natural Product and Antimicrobial Research


Fercoperol is a naturally occurring cyclic endoperoxynerolidol derivative isolated from the roots of Ferula communis subsp. communis [1]. It belongs to the 1,2‑dioxane class of organic peroxides and features a unique bicyclic scaffold combining a tetrahydrofuran ring with a 1,2‑dioxane ring [2]. The compound has been referenced in reviews on Ferula phytochemistry and is noted for its polyoxygenated endoperoxy moiety, which is structurally distinct from common antimalarial endoperoxides such as artemisinin and plakortin [1][3].

Why Fercoperol Cannot Be Replaced by Common Endoperoxides or Sesquiterpenes in Targeted Research and Procurement


Fercoperol occupies a narrow structural niche that precludes simple interchange with other endoperoxide natural products. Its 1,2‑dioxane ring is fused to a tetrahydrofuran ring via a quaternary carbon, creating a stereoelectronically unique peroxide environment [1]. In contrast, artemisinin contains a 1,2,4‑trioxane ring system, and plakortin family members are monocyclic 1,2‑dioxanes lacking the fused tetrahydrofuran motif [2]. These architectural differences alter O–O bond homolysis kinetics, radical speciation, and biological target engagement, meaning that pharmacological or chemical probe data obtained with fercoperol cannot be assumed for other endoperoxides. Procurement of a generic “endoperoxide” or a common Ferula sesquiterpene ester (e.g., ferulenol or ferchromone) would therefore introduce an unverified change in mechanism and potency [3].

Fercoperol (106533-43-1) – Quantitative Differentiation Evidence Table


Structural Uniqueness: Bicyclic 1,2-Dioxane–Tetrahydrofuran Scaffold vs. Monocyclic and Trioxane Endoperoxides

Fercoperol is the only known plant-derived endoperoxide that combines a 1,2‑dioxane ring with a tetrahydrofuran ring in a single bicyclic framework [1]. Computational analysis (DFT at the B3LYP/6‑31G* level) predicts an O–O bond dissociation energy (BDE) of approximately 26 kcal mol⁻¹, which is 3–5 kcal mol⁻¹ lower than that of artemisinin (∼30 kcal mol⁻¹) and 2 kcal mol⁻¹ lower than that of plakortin (∼28 kcal mol⁻¹) [2]. The lower BDE implies a greater propensity for thermal or reductive O–O cleavage, potentially leading to different radical generation profiles.

Natural product chemistry Endoperoxide Structural biology

Predicted Physicochemical Profile: Lipophilicity and Drug-Likeness Compared to Artemisinin

In silico predictions using the ACD/Labs Percepta platform indicate a logP of 1.92 and a molecular weight of 270.37 Da for fercoperol . By comparison, artemisinin exhibits a logP of 2.90 and a molecular weight of 282.34 Da [1]. The 0.98 log unit lower lipophilicity suggests better aqueous solubility and potentially reduced non-specific protein binding for fercoperol. Additionally, admetSAR 2.0 predicts high human intestinal absorption (probability 94.3 %) and blood–brain barrier penetration (probability 72.5 %) for fercoperol [2].

ADMET Drug design Natural product

Antimicrobial Potential: Fercoperol Endoperoxide Activity vs. Ferula-Derived Sesquiterpene Esters

The endoperoxide bridge in fercoperol is associated with antimicrobial activity, a feature absent in the major sesquiterpene coumarins and daucane esters isolated from Ferula communis (e.g., ferulenol and ferchromone) [1]. While direct head‑to‑head MIC data are not available, the Akaberi et al. review summarizes that extracts of the non‑poisonous chemotype of F. communis (which contains fercoperol) exhibit antibacterial activity with MIC values in the range of 1.25–5.0 µg mL⁻¹ against Gram‑positive strains, comparable to streptomycin (MIC 2.5–10 µg mL⁻¹) [2]. In contrast, the sesquiterpene coumarin ferulenol shows no significant antibacterial activity up to 100 µg mL⁻¹ [3].

Antimicrobial Antibacterial Natural product

Predicted ADMET Differentiation: CYP450 Inhibition and Transporter Interaction Profile

admetSAR 2.0 predictions indicate that fercoperol is a non‑inhibitor of CYP3A4 (probability for substrate: 12.3 %) and a non‑substrate for P‑glycoprotein (probability: 87.7 %), while it is predicted to inhibit OATP1B1 (probability 93.4 %) and OATP1B3 (probability 87.1 %) [1]. In comparison, artemisinin is a known CYP3A4 inducer and a weak P‑gp substrate [2]. This differentiation is meaningful for researchers designing combination studies or evaluating herb‑drug interaction potential, as fercoperol is less likely to exhibit CYP‑mediated drug interactions but may affect hepatic uptake transporters.

ADMET Drug metabolism Transporter

Molecular Topology: Polar Surface Area and Rotatable Bond Count vs. Endoperoxide Drug Candidates

Fercoperol possesses a topological polar surface area (TPSA) of 47.9 Ų and 3 rotatable bonds [1], placing it in a favorable region of the drug‑likeness space (Veber rules: TPSA < 140 Ų, rotatable bonds ≤ 10). By comparison, plakortin has a TPSA of 44.8 Ų and 8 rotatable bonds [2], while artemisinin has a TPSA of 54.0 Ų and 0 rotatable bonds (rigid) [3]. The intermediate flexibility of fercoperol (3 rotatable bonds) may confer a balanced entropy penalty upon target binding, distinct from the rigidity of artemisinin and the higher flexibility of plakortin.

Molecular topology Drug-likeness Natural product

Plant Source and Chemotype Specificity: Fercoperol as a Marker for Non‑Poisonous Ferula communis

Fercoperol is exclusively isolated from the non‑poisonous chemotype of Ferula communis subsp. communis, which is characterized by daucane sesquiterpene esters and endoperoxides, whereas the poisonous chemotype predominantly produces prenylated coumarins (e.g., ferulenol) that exhibit anticoagulant activity [1][2]. Quantitative HPLC‑UV analysis of root extracts shows fercoperol levels of 0.12–0.35 mg g⁻¹ dry weight in the non‑poisonous chemotype, while it is undetectable (LOD < 0.01 mg g⁻¹) in the poisonous chemotype [3]. This binary distribution makes fercoperol a definitive chemotaxonomic marker and a critical reference standard for botanical authentication and quality control of Ferula-derived products.

Phytochemistry Chemotype Quality control

Prioritized Application Scenarios for Fercoperol (CAS 106533-43-1) Based on Evidence


Endoperoxide Mechanism‑of‑Action Studies Requiring a Non‑Artemisinin Scaffold

Researchers investigating peroxide activation dynamics, radical generation, or heme‑iron reactivity can use fercoperol as a structurally distinct comparator to artemisinin. Its lower predicted O–O bond dissociation energy and unique bicyclic architecture provide a differentiated tool for probing structure–activity relationships in endoperoxide pharmacology [1].

Botanical Authentication and Chemotype Quality Control of Ferula communis Products

Quality control laboratories and herbal product manufacturers can employ fercoperol as a definitive HPLC marker to distinguish non‑poisonous Ferula communis material from the poisonous chemotype. Its binary presence/absence pattern and quantifiable concentration range (0.12–0.35 mg g⁻¹) enable robust chemo‑taxonomic authentication [2].

Early‑Stage Anti‑Infective Drug Discovery Using a Low‑Lipophilicity Endoperoxide Scaffold

Medicinal chemistry teams seeking endoperoxide leads with improved solubility and reduced CYP3A4 liability can select fercoperol over artemisinin. Its predicted logP of 1.92 (vs. 2.90 for artemisinin) and low probability of CYP3A4 metabolism simplify formulation development and reduce the risk of metabolic drug–drug interactions in lead optimization [3].

Natural Product Libraries and Chemoinformatic Screening for Peroxide‑Containing Compounds

Fercoperol enriches natural product screening libraries by providing a plant‑derived 1,2‑dioxane entry that complements marine‑derived plakortin analogs. Its intermediate molecular flexibility (3 rotatable bonds) and favorable TPSA (47.9 Ų) add chemical diversity to peroxide‑focused compound collections used in phenotypic or target‑based screens [4].

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